molecular formula C31H27NO B098421 Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)- CAS No. 16143-18-3

Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-

Cat. No.: B098421
CAS No.: 16143-18-3
M. Wt: 429.6 g/mol
InChI Key: SZWQPAIKUHNUMM-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[4-(2-[1,1’-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)- is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring structure. This particular compound is notable for its unique structural features, which include a biphenyl group and a tert-butyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as BF3·Et2O in a solvent like 1,4-dioxane under reflux conditions . This method yields the desired benzoxazole compound with moderate to high efficiency.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts is common to enhance reaction efficiency and yield. These methods are optimized for scalability and cost-effectiveness, ensuring that the production process is economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole derivatives undergo various chemical reactions, including:

    Oxidation: Benzoxazoles can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert benzoxazoles to their corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazole derivatives with varying properties .

Scientific Research Applications

Benzoxazole derivatives have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, their antimicrobial activity is attributed to their ability to inhibit the synthesis of bacterial cell walls or disrupt fungal cell membranes. In cancer research, benzoxazole derivatives are believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Benzoxazole derivatives can be compared with other heterocyclic compounds such as benzothiazoles and benzimidazoles. While all three classes share a similar fused ring structure, benzoxazoles are unique due to the presence of an oxygen atom in the oxazole ring. This structural difference imparts distinct chemical and biological properties to benzoxazoles, making them valuable in various research and industrial applications .

List of Similar Compounds

  • Benzothiazole
  • Benzimidazole
  • Benzofuran
  • Benzopyran

These compounds, while structurally related, exhibit different reactivity and biological activities, highlighting the uniqueness of benzoxazole derivatives in scientific research .

Properties

IUPAC Name

5-tert-butyl-2-[4-[2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO/c1-31(2,3)27-19-20-29-28(21-27)32-30(33-29)26-17-13-23(14-18-26)10-9-22-11-15-25(16-12-22)24-7-5-4-6-8-24/h4-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWQPAIKUHNUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066015
Record name Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-
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Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16143-18-3
Record name 2-[4-(2-[1,1′-Biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)benzoxazole
Source CAS Common Chemistry
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Record name Benzoxazole, 2-(4-(2-(1,1'-biphenyl)-4-ylethenyl)phenyl)-5-(1,1-dimethylethyl)-
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Record name Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-
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Record name Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-
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Record name 2-[4-(2-[1,1'-biphenyl]-4-ylvinyl)phenyl]-5-tert-butylbenzoxazole
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